![molecular formula C19H24N4O6 B3122360 Ethyl 5-[({[1-(4-nitrophenyl)-4-piperidinyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate CAS No. 303144-47-0](/img/structure/B3122360.png)

Ethyl 5-[({[1-(4-nitrophenyl)-4-piperidinyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate

Übersicht

Beschreibung

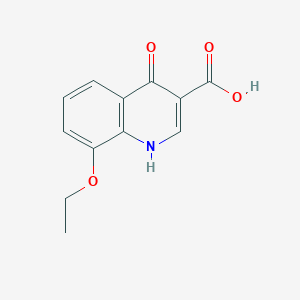

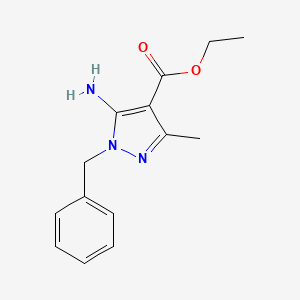

This compound is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common motif in many pharmaceuticals. The presence of a nitro group attached to a phenyl ring suggests that this compound might have some interesting reactivity. The isoxazole ring is a heterocycle containing both oxygen and nitrogen, which is also found in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The piperidine ring could be formed through a cyclization reaction, while the nitro group could be introduced through a nitration reaction. The isoxazole ring could be formed through a cyclization of a suitable precursor .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The piperidine ring would likely adopt a chair conformation, while the phenyl ring would be planar. The isoxazole ring would also be planar, and the orientation of these rings relative to each other could have a significant impact on the properties of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The nitro group could be reduced to an amine, or it could participate in electrophilic aromatic substitution reactions. The isoxazole ring could undergo reactions at the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the nitro group could make this compound relatively acidic .Wissenschaftliche Forschungsanwendungen

Genotoxicity and Mutation Induction

1-Ethyl-1-nitrosourea (ENU) demonstrates how ethylating agents can be potent mutagens, suggesting potential research applications in genetic studies or cancer research due to their ability to induce mutations across a variety of species, including mammalian germ cells (Shibuya & Morimoto, 1993).

Formation and Fate of Processing-related Food Toxicants

Research on 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) formation in foods due to Maillard reaction and lipid oxidation highlights the role of carbonyl compounds in generating food toxicants, which could imply research applications in food safety and chemistry (Zamora & Hidalgo, 2015).

Antioxidant Evaluation

The study on facile synthesis and antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones shows the interest in isoxazole derivatives for their significant biological activities, suggesting applications in the development of new antioxidants or therapeutic agents (Laroum et al., 2019).

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin derivatives have important roles in drug discovery due to their wide range of biological and pharmacological activities. This underscores potential applications in synthesizing new therapeutics or studying biological interactions of novel compounds (Shaikh et al., 2023).

Cross-BBB Transport Studies

Investigations into ethylmercury's ability to cross the blood-brain barrier (BBB) can inform research on the pharmacokinetics and safety profiles of compounds, particularly in the context of drug delivery and neurotoxicity studies (Kern et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 5-[[[1-(4-nitrophenyl)piperidine-4-carbonyl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O6/c1-2-28-19(25)17-11-16(29-21-17)12-20-18(24)13-7-9-22(10-8-13)14-3-5-15(6-4-14)23(26)27/h3-6,13,16H,2,7-12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQUAJVRBBLVNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(C1)CNC(=O)C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate](/img/structure/B3122278.png)

![2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3122300.png)

![4-Formylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3122307.png)

![N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3122330.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3122332.png)

![N-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3122333.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3122336.png)